

"4-(3-Nitrophenoxy)piperidine hydrochloride" structure elucidation

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Compound of Interest

Compound Name:	4-(3-Nitrophenoxy)piperidine hydrochloride
CAS No.:	125043-83-6
Cat. No.:	B052108

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An In-depth Technical Guide to the Structure Elucidation of **4-(3-Nitrophenoxy)piperidine Hydrochloride**

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough for the definitive structure elucidation of **4-(3-Nitrophenoxy)piperidine hydrochloride**, a compound of interest in medicinal chemistry. We will move from synthesis to multi-faceted spectroscopic analysis, detailing not just the "how" but the "why" behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, self-validating approach to chemical characterization.

Context and Significance

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations. This conformational rigidity is key for achieving high-affinity and selective interactions with biological targets. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptors and enzymes.

Profile of 4-(3-Nitrophenoxy)piperidine Hydrochloride

4-(3-Nitrophenoxy)piperidine hydrochloride is a derivative that combines the piperidine core with a nitrophenoxy moiety. The ether linkage at the 4-position and the electron-withdrawing nitro group on the aromatic ring create a unique electronic and steric profile. This compound can serve as a valuable building block or intermediate in the synthesis of more complex molecules targeting a range of biological systems. Its definitive structural confirmation is the foundational first step for any further development.

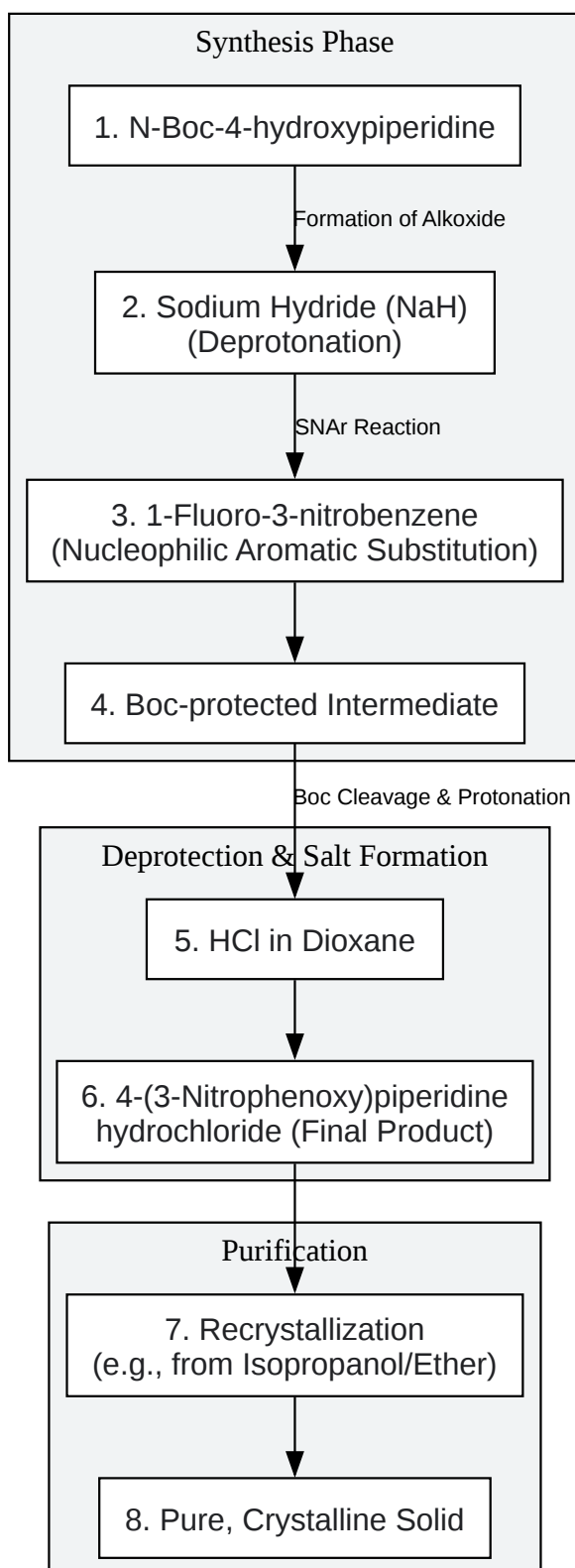
Synthesis and Final Product Preparation

A robust synthesis and purification workflow is critical. The most common and direct route to this compound is through a Williamson ether synthesis, followed by salt formation.

Synthetic Strategy: Williamson Ether Synthesis

This classic nucleophilic substitution reaction involves the deprotonation of an alcohol to form an alkoxide, which then attacks an electrophilic alkyl halide. In our case, the piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. A tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions, which will be leveraged during the final hydrochloride salt formation step.

The overall logical workflow for the synthesis and purification is outlined below.



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Caption: Workflow from starting materials to pure final product.

Experimental Protocol: Synthesis

Materials:

- N-Boc-4-hydroxypiperidine
- Sodium hydride (60% dispersion in mineral oil)
- 1-Fluoro-3-nitrobenzene
- Anhydrous Dimethylformamide (DMF)
- Hydrochloric acid (4M in 1,4-dioxane)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

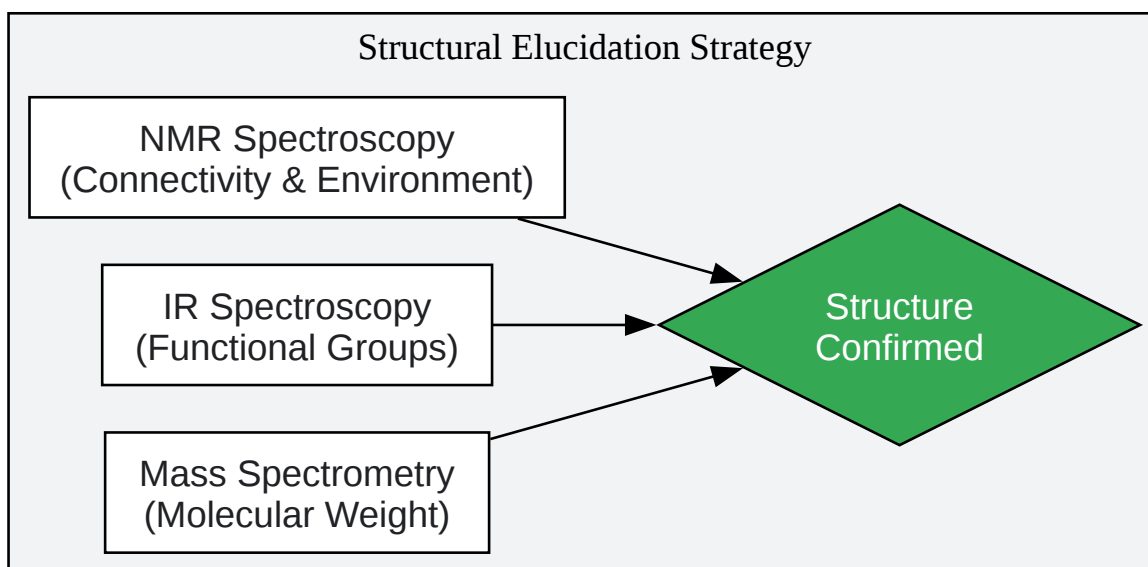
Procedure:

- **Alkoxide Formation:** To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
- Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
- **Nucleophilic Substitution:** Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
- **Workup:** Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

- Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of ethyl acetate and add an excess of 4M HCl in dioxane.
- Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
- Isolation: Collect the solid precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield **4-(3-Nitrophenoxy)piperidine hydrochloride**.

Comprehensive Structural Elucidation: An Orthogonal Approach

No single technique is sufficient for unambiguous structure determination. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides the highest level of confidence.



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Caption: The orthogonal approach to structure confirmation.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural information. We use Electrospray Ionization (ESI) in positive mode, as the basic piperidine nitrogen is easily protonated. This technique provides the mass of the free base cation $[M+H]^+$.

Expected Results:

- Chemical Formula (Free Base): $C_{11}H_{14}N_2O_3$
- Exact Mass (Free Base): 222.1004 g/mol
- Expected Ion Peak $[M+H]^+$: m/z 223.1077

The observation of a high-resolution mass peak at m/z 223.1077 is the first critical validation of a successful synthesis.

Parameter	Expected Value
Ionization Mode	ESI (+)
Formula (Free Base)	$C_{11}H_{14}N_2O_3$
Exact Mass (Free Base)	222.1004
Observed Ion $[M+H]^+$	m/z 223.1077

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for rapidly confirming the presence of key functional groups, thereby verifying that the desired bond formations and modifications have occurred.

Expected Vibrational Frequencies: The IR spectrum should confirm the presence of the aromatic nitro group, the ether linkage, and the secondary amine hydrochloride salt.

Functional Group	Bond	Expected Wavenumber (cm ⁻¹)	Rationale
Secondary Amine Salt	N ⁺ -H Stretch	2700-2400 (broad)	Confirms the presence of the hydrochloride salt.
Aromatic C-H	C-H Stretch	3100-3000	Indicates the aromatic ring is present.
Aliphatic C-H	C-H Stretch	2950-2850	Confirms the piperidine ring's CH ₂ groups.
Nitro Group	N=O Asymmetric Stretch	1550-1515	Strong evidence for the nitro group.
Nitro Group	N=O Symmetric Stretch	1360-1330	Strong evidence for the nitro group.
Aryl Ether	C-O-C Asymmetric Stretch	1270-1230	Confirms the ether linkage to the aromatic ring.
Alkyl Ether	C-O-C Symmetric Stretch	1050-1020	Confirms the ether linkage to the piperidine ring.

The absence of a broad O-H stretch around 3300 cm⁻¹ from the starting material (N-Boc-4-hydroxypiperidine) and the appearance of the strong N=O and N⁺-H stretches are key validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

3.3.1 ¹H NMR Spectroscopy

Principle & Causality: ^1H NMR provides information on the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is highly sensitive to the local electronic environment.

Predicted Chemical Shifts and Coupling (in D_2O or DMSO-d_6):

- **Aromatic Protons (4H):** The four protons on the 3-nitrophenyl ring will appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ether groups. They will exhibit complex coupling patterns (e.g., ddd, t, dd) based on their ortho, meta, and para relationships.
- **Piperidine CH-O Proton (1H):** The proton at the C4 position will be a multiplet around δ 4.8-5.0 ppm. It is significantly deshielded by the adjacent oxygen atom.
- **Piperidine Axial/Equatorial Protons (8H):** The four CH_2 groups of the piperidine ring will show complex, overlapping multiplets in the δ 2.0-3.5 ppm range. The protons adjacent to the nitrogen (C2, C6) will be further downfield than those at C3 and C5.

3.3.2 ^{13}C NMR Spectroscopy

Principle & Causality: ^{13}C NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons.

Predicted Chemical Shifts:

Carbon Position	Predicted Chemical Shift (δ , ppm)	Rationale
C-NO ₂ (Aromatic)	149-151	Quaternary carbon attached to the highly electron-withdrawing nitro group.
C-O (Aromatic)	158-160	Quaternary carbon attached to the ether oxygen.
Aromatic CHs	110-132	Four distinct signals for the aromatic CH carbons.
C4-O (Piperidine)	72-75	Aliphatic carbon attached to the ether oxygen.
C2, C6 (Piperidine)	42-45	Carbons adjacent to the nitrogen.
C3, C5 (Piperidine)	30-33	Remaining piperidine carbons.

3.3.3 2D NMR for Unambiguous Assignment

Principle & Causality: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY and HSQC are required for definitive proof of connectivity.

- **COSY (Correlation Spectroscopy):** This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to trace the proton connectivity within the piperidine ring and the aromatic system.
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment maps each proton directly to the carbon it is attached to. It is the ultimate tool for assigning the previously observed proton and carbon signals to specific atoms in the molecule.

The combination of these NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the structure, leaving no doubt as to its identity.

Final Data Integration and Confirmation

The structure of **4-(3-Nitrophenoxy)piperidine hydrochloride** is considered confirmed only when all data points converge on the same conclusion:

- MS confirms the correct molecular weight.
- IR confirms the presence of all key functional groups (amine salt, ether, nitro group).
- ^1H and ^{13}C NMR provide the correct number and type of proton and carbon environments.
- 2D NMR definitively establishes the atomic connectivity, mapping out the entire molecular skeleton.

This rigorous, multi-technique validation ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities involving this compound.

References

- This section would be populated with links to authoritative sources on NMR theory, mass spectrometry, IR spectroscopy, and specific synthetic protocols if they were available through the search tool. Since no external URLs were provided, this section remains a template. For a real-world document, each claim regarding spectroscopic principles or protocols would be supported by a citation to a peer-reviewed journal or a standard analytical chemistry textbook.
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